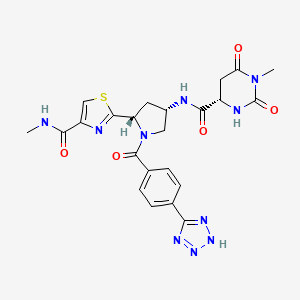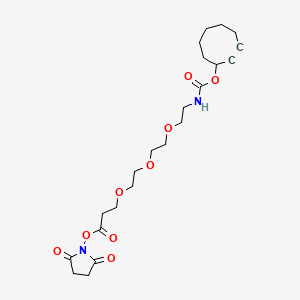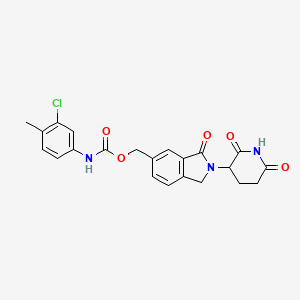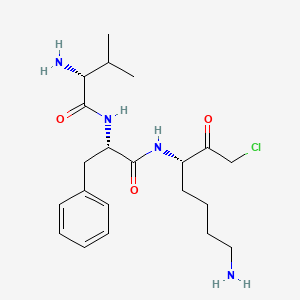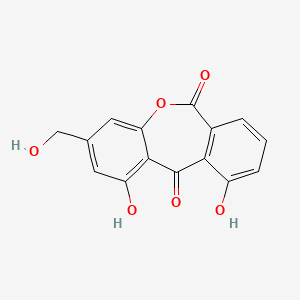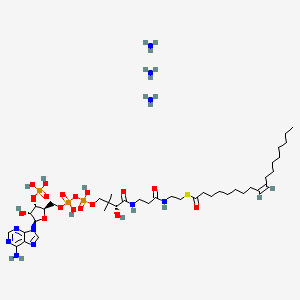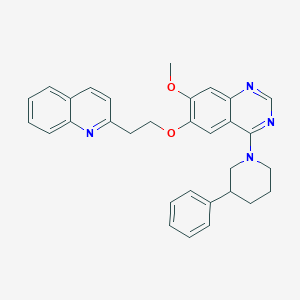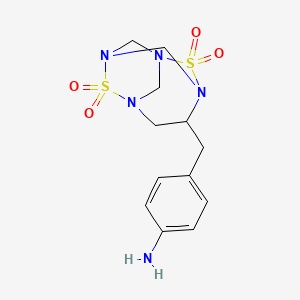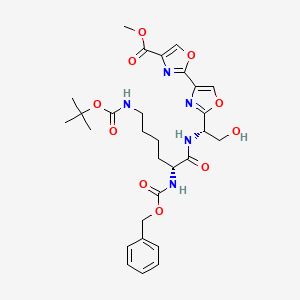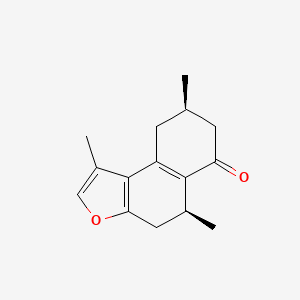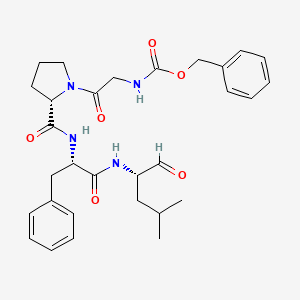
Parthenosin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Parthenosin involves the extraction from the aerial parts of Calligoum polygonoides . The compound can be isolated using standard extraction techniques followed by purification processes such as chromatography .
Industrial Production Methods
This would likely include solvent extraction, filtration, and chromatographic techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Parthenosin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Parthenosin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study flavonoid chemistry and reactions.
Biology: Investigated for its cytotoxic properties against various cell lines, including HepG2 and MCF-7.
Medicine: Potential therapeutic applications due to its cytotoxic effects, particularly in cancer research.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Parthenosin exerts its effects primarily through its cytotoxic activity. It targets specific cellular pathways, leading to cell death in cancer cell lines such as HepG2 and MCF-7 . The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with cellular metabolism and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with similar structural features but different biological activities.
Kaempferol: Another flavonoid with comparable cytotoxic properties.
Luteolin: Known for its anti-inflammatory and anticancer activities.
Uniqueness
Parthenosin is unique due to its specific glucuronide butyl ester structure, which may contribute to its distinct cytotoxic properties compared to other flavonoids .
Properties
Molecular Formula |
C25H26O13 |
|---|---|
Molecular Weight |
534.5 g/mol |
IUPAC Name |
butyl (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C25H26O13/c1-2-3-6-35-24(34)23-19(32)18(31)20(33)25(38-23)37-22-17(30)16-14(29)8-11(26)9-15(16)36-21(22)10-4-5-12(27)13(28)7-10/h4-5,7-9,18-20,23,25-29,31-33H,2-3,6H2,1H3/t18-,19-,20+,23-,25+/m0/s1 |
InChI Key |
INCAPNMMVMDQPT-PNRYVWDLSA-N |
Isomeric SMILES |
CCCCOC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Canonical SMILES |
CCCCOC(=O)C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


